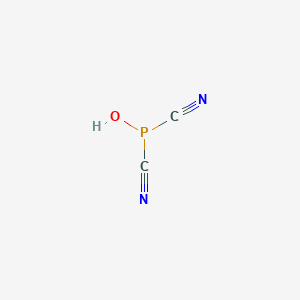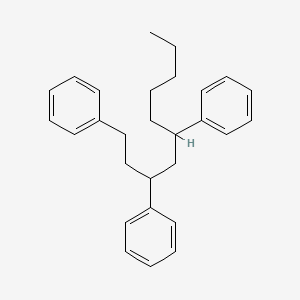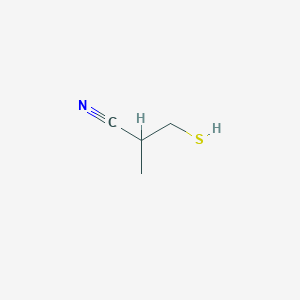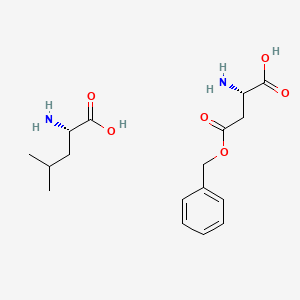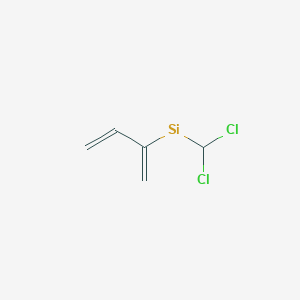![molecular formula C33H40O5 B14689404 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol CAS No. 26022-00-4](/img/structure/B14689404.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol is a complex phenol-formaldehyde resin. This compound is widely used in various industrial applications, particularly in adhesives, coatings, and molding compounds. It is known for its excellent thermal stability, mechanical strength, and chemical resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol involves the polymerization of formaldehyde with the respective phenolic compounds. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves the controlled reaction of formaldehyde with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol), and 4-methylphenol in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired polymer characteristics .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this polymer include oxidizing agents like hydrogen peroxide and substitution reagents such as halogens and alkylating agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this polymer include oxidized derivatives and substituted polymers with enhanced thermal and mechanical properties .
Wissenschaftliche Forschungsanwendungen
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of high-performance adhesives, coatings, and molding compounds.
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol involves the interaction of its phenolic groups with various molecular targets. The polymer’s phenolic groups can form hydrogen bonds and other interactions with substrates, leading to enhanced adhesion and mechanical properties. The pathways involved in these interactions are influenced by the polymer’s molecular structure and the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol-formaldehyde resin: A simpler polymer with similar adhesive properties but lower thermal stability.
Bisphenol A-formaldehyde resin: Known for its high mechanical strength but less chemical resistance compared to the target polymer.
Uniqueness
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol is unique due to its combination of high thermal stability, mechanical strength, and chemical resistance. These properties make it suitable for demanding industrial applications where other polymers may fail .
Eigenschaften
CAS-Nummer |
26022-00-4 |
|---|---|
Molekularformel |
C33H40O5 |
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol |
InChI |
InChI=1S/C15H16O2.C10H14O.C7H8O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;1-6-2-4-7(8)5-3-6;1-2/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;2-5,8H,1H3;1H2 |
InChI-Schlüssel |
YTHDLYIZJOHIHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
Verwandte CAS-Nummern |
26022-00-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


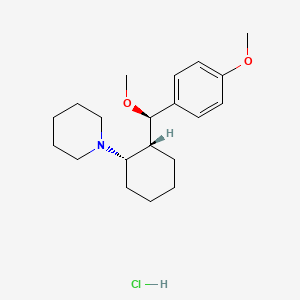
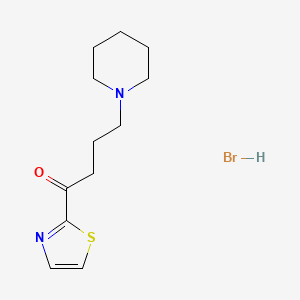
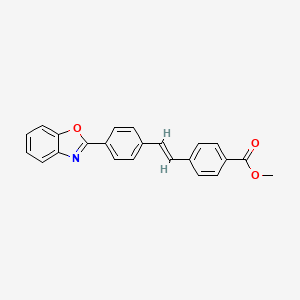
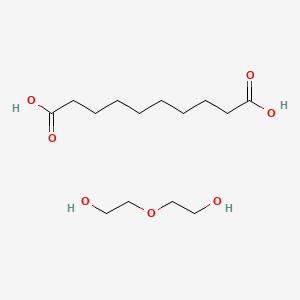

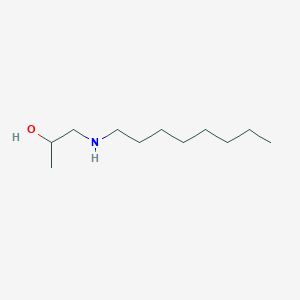

![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
